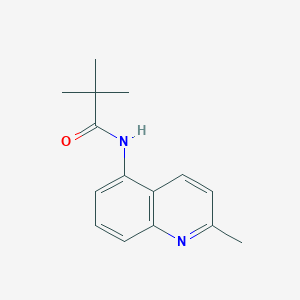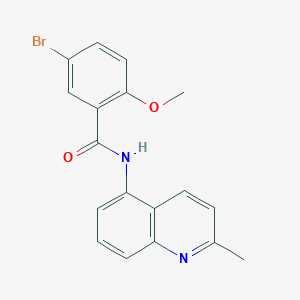methanone](/img/structure/B278080.png)
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone, also known as CTMP, is a research chemical that has gained attention in recent years due to its potential applications in scientific research. CTMP belongs to the family of piperazine derivatives, which have been studied for their potential therapeutic effects on various diseases.
Mécanisme D'action
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone increases the levels of these neurotransmitters in the brain, leading to increased activity in reward and motivation pathways.
Biochemical and Physiological Effects:
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been shown to increase locomotor activity and induce hyperactivity in rodents. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum of rats. These effects suggest that [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone may have potential therapeutic applications in disorders such as ADHD and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone is its high potency as a dopamine and norepinephrine reuptake inhibitor. This makes [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone a useful tool for studying the role of dopamine and norepinephrine in reward and motivation pathways. However, one limitation of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone is its potential for abuse due to its stimulant effects. Careful consideration should be taken when handling [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone in a laboratory setting.
Orientations Futures
Future research on [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone could focus on its potential therapeutic applications in disorders such as ADHD and depression. Additionally, the development of more selective dopamine and norepinephrine reuptake inhibitors could lead to more targeted treatments for these disorders. Further research could also investigate the long-term effects of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone on neurotransmitter systems and behavior.
Méthodes De Synthèse
The synthesis of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone involves the reaction of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone as a white solid with a purity of over 99%. The synthesis of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been optimized to produce high yields with minimal byproducts.
Applications De Recherche Scientifique
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways in the brain. This makes [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone a potential candidate for the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
Formule moléculaire |
C18H11ClF8N2O2 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H11ClF8N2O2/c1-31-17-14(26)8(20)6(9(21)15(17)27)18(30)29-4-2-28(3-5-29)16-12(24)10(22)7(19)11(23)13(16)25/h2-5H2,1H3 |
Clé InChI |
VQDOATLEEGMQDQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)F)F |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)


![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)